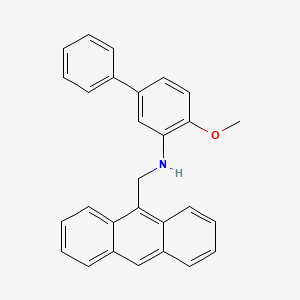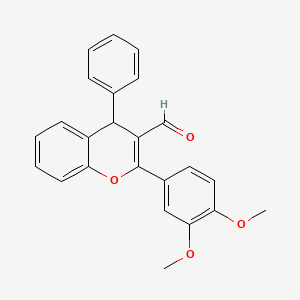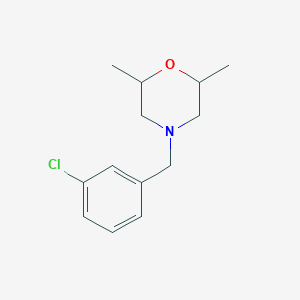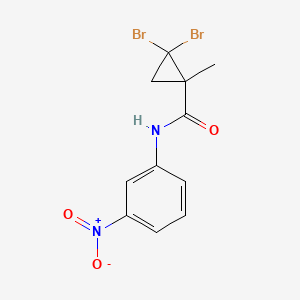
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine, also known as AMBn, is a chemical compound that has shown potential for use in scientific research.
Scientific Research Applications
(9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of proteins and other biomolecules. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or biomolecules. This binding may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
Studies have shown that (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the compound's ability to disrupt cellular signaling pathways and induce oxidative stress. (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have anti-inflammatory effects and may have potential for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its fluorescent properties, which make it useful for the detection of proteins and other biomolecules. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.
Future Directions
There are many potential future directions for the study of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's effects on cellular signaling pathways and other biochemical processes. Finally, the potential use of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine in the development of new diagnostic tools for the detection of cancer and other diseases should be explored.
Conclusion
In conclusion, (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine is a promising compound with potential applications in a variety of scientific research areas. Its fluorescent properties and ability to induce apoptosis in cancer cells make it a valuable tool for the detection and treatment of diseases. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 9-bromomethylanthracene with 4-methoxy-3-biphenylamine. This reaction produces (9-anthrylmethyl)(4-methoxy-3-biphenylyl)amine as a yellow solid with a melting point of 130-132°C.
properties
IUPAC Name |
N-(anthracen-9-ylmethyl)-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-30-28-16-15-21(20-9-3-2-4-10-20)18-27(28)29-19-26-24-13-7-5-11-22(24)17-23-12-6-8-14-25(23)26/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDQYIOWLSWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)

![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)

![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)